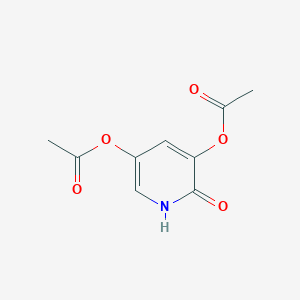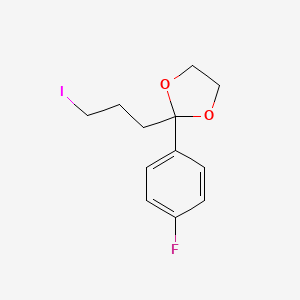
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- is a chemical compound that belongs to the class of dioxolanes Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Addition of the Iodopropyl Group: This can be done through a halogenation reaction, where a propyl group is iodinated using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and iodopropyl groups may play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-(4-chlorophenyl)-2-(3-iodopropyl)-: Similar structure but with a chlorine atom instead of a fluorine atom.
1,3-Dioxolane, 2-(4-bromophenyl)-2-(3-iodopropyl)-: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- may impart unique electronic properties, potentially enhancing its reactivity or binding interactions compared to its chloro- or bromo- counterparts.
Properties
CAS No. |
62746-77-4 |
|---|---|
Molecular Formula |
C12H14FIO2 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-(3-iodopropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14FIO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
InChI Key |
YSZNPNMIMYRMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCI)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



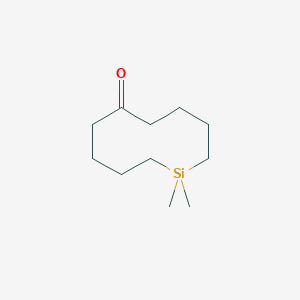
![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
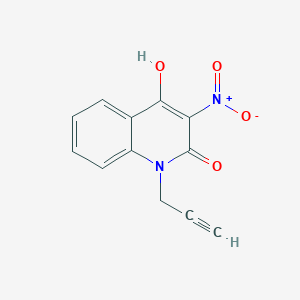


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)

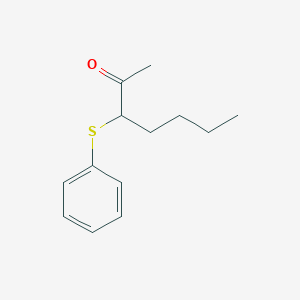
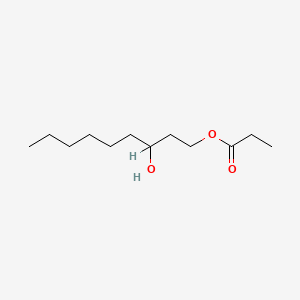
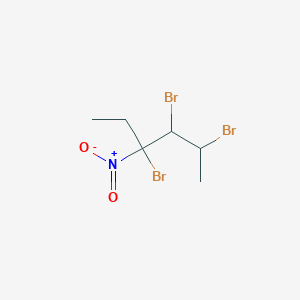
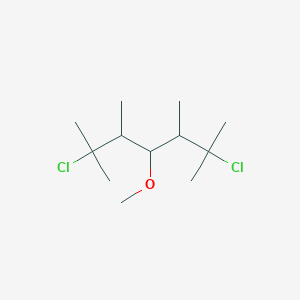
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
